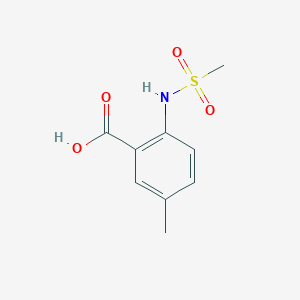

5-Methyl-2-(methylsulfonamido)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methanesulfonamido)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-3-4-8(10-15(2,13)14)7(5-6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVAVGYTZPNJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017051-55-6 | |

| Record name | 2-methanesulfonamido-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Methyl-2-(methylsulfonamido)benzoic acid" discovery and synthesis history

An In-Depth Guide to the Discovery and Synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of this compound (CAS No. 1017051-55-6). Born from the intensive research efforts to develop treatments for Alzheimer's disease, this molecule represents a key structural motif in the exploration of second-generation γ-secretase modulators (GSMs). We will explore the scientific context that necessitated its creation, detail the logical and established synthetic pathway for its preparation, and provide a field-proven protocol. This document is intended to serve as a practical resource for medicinal chemists and drug development professionals working on related scaffolds.

Discovery Context: The Pursuit of Potent γ-Secretase Modulators

The story of this compound is intrinsically linked to the "amyloid cascade hypothesis" of Alzheimer's disease (AD). This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino-acid form (Aβ42), is a primary pathogenic event. The enzyme complex responsible for generating Aβ peptides is γ-secretase.

In the early 2000s, a seminal discovery revealed that certain non-steroidal anti-inflammatory drugs (NSAIDs) could selectively modulate γ-secretase activity, reducing the production of toxic Aβ42 while increasing shorter, less harmful Aβ species. This finding sparked a major push in medicinal chemistry to design novel γ-secretase modulators (GSMs) with improved potency and better pharmacological profiles, devoid of the COX-inhibiting side effects of traditional NSAIDs.

One of the most prominent early GSMs was Tarenflurbil (R-flurbiprofen), the R-enantiomer of the NSAID flurbiprofen. While promising, Tarenflurbil ultimately failed in Phase III clinical trials, a failure largely attributed to poor brain penetration and weak pharmacological activity. This setback highlighted the need for new chemical scaffolds with optimized drug-like properties. It was within this intensive research environment—focused on creating potent, brain-penetrant, and safe GSMs—that N-sulfonated aminobenzoic acids, including the title compound, emerged as a promising new class of molecules. The sulfonamide moiety was explored as a bioisostere for the carboxylic acid found in NSAID-derived GSMs, offering different physicochemical properties that could enhance target engagement and pharmacokinetic profiles.

Synthetic Chemistry: A Robust and Validated Pathway

The synthesis of this compound is not explicitly detailed in a single "discovery" paper but is based on a well-established and reliable chemical transformation: the N-sulfonylation of an anthranilic acid derivative. The core methodology for the parent scaffold, 2-(methylsulfonamido)benzoic acid, has been authoritatively described in the scientific literature, providing a validated template for this synthesis.[1]

The logical and most common synthetic route begins with the commercially available starting material, 2-Amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).[2] The key transformation is the reaction of the aniline nitrogen with methanesulfonyl chloride in the presence of a base.

Synthetic Workflow Diagram

The overall synthetic transformation is a direct and efficient one-step process.

Caption: Synthetic route to this compound.

Causality in Experimental Design

-

Choice of Starting Material: 2-Amino-5-methylbenzoic acid is an ideal starting point due to its commercial availability and the presence of the two key functional groups in the correct orientation: the aniline for sulfonylation and the carboxylic acid, a key feature for this class of GSMs.

-

Sulfonylating Agent: Methanesulfonyl chloride is the reagent of choice for introducing the methylsulfonamido group. It is highly reactive towards the nucleophilic amino group, ensuring an efficient reaction.

-

Role of the Base: A base, such as pyridine or an inorganic base like sodium bicarbonate, is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst.

-

Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used. These solvents are chosen because they are unreactive towards methanesulfonyl chloride and effectively dissolve the starting materials.

-

Workup Procedure: The reaction is typically quenched with water. An acidic workup (e.g., with dilute HCl) is then employed to ensure the carboxylic acid group is in its protonated, free acid form, which facilitates its extraction into an organic solvent and subsequent purification.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the N-sulfonylation of anthranilic acids.[1][3]

Objective: To synthesize this compound.

Materials & Reagents:

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Amino-5-methylbenzoic acid | 2941-78-8 | 151.16 | 10.0 | 1.51 g |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | 12.0 | 1.37 g (0.92 mL) |

| Pyridine | 110-86-1 | 79.10 | 25.0 | 2.0 mL |

| Dichloromethane (DCM) | 75-09-2 | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | ~30 mL |

| Saturated Sodium Chloride (Brine) | - | - | - | 20 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | - | - | ~5 g |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-methylbenzoic acid (1.51 g, 10.0 mmol).

-

Dissolution: Add dichloromethane (50 mL) followed by pyridine (2.0 mL, 25.0 mmol). Stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add methanesulfonyl chloride (0.92 mL, 12.0 mmol) dropwise to the cold solution over a period of 10 minutes. Ensure the temperature remains below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (30 mL). Shake vigorously.

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and then with saturated brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a pure solid.

Conclusion

This compound stands as a testament to the rational, iterative process of modern drug discovery. While not a therapeutic agent itself, its creation was a logical step in the quest to overcome the limitations of first-generation GSMs for Alzheimer's disease. Its synthesis is straightforward and robust, relying on fundamental and well-understood organic chemistry principles. This guide provides the necessary historical context and a detailed, actionable protocol, empowering researchers to utilize this valuable chemical building block in their own discovery programs, whether in neuroscience or other therapeutic areas.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

An In-Depth Technical Guide to 5-Methyl-2-(methylsulfonamido)benzoic acid (CAS 1017051-55-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(methylsulfonamido)benzoic acid, registered under CAS Number 1017051-55-6, is an intriguing substituted benzoic acid derivative. Its structural architecture, featuring a carboxylic acid, a sulfonamide linkage, and a methyl-substituted aromatic ring, positions it as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, and contextual insights into its potential applications, particularly in the realm of antiviral drug discovery. While publicly available experimental data on this specific molecule is limited, this document consolidates computed data and analogous chemical principles to offer a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-(methanesulfonamido)-5-methylbenzoic acid, is a white to off-white solid at room temperature. Its core structure is a benzoic acid scaffold with a methanesulfonamido group at the 2-position and a methyl group at the 5-position.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| CAS Number | 1017051-55-6 | [1] |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| IUPAC Name | 2-(methanesulfonamido)-5-methylbenzoic acid |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 91.9 Ų | |

| Exact Mass | 229.04087901 Da |

Note: The properties listed in Table 2 are computationally derived and have not been experimentally verified in publicly accessible literature.

The predicted XLogP3 value of 2.1 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The presence of both hydrogen bond donors (the carboxylic acid proton and the sulfonamide N-H) and multiple acceptors (the oxygen atoms of the carboxyl and sulfonyl groups) indicates the potential for significant intermolecular interactions, which will influence its solubility and binding to biological targets.

Synthesis and Chemical Reactivity

The proposed synthesis involves a straightforward one-step reaction: the methanesulfonylation of the amino group of 2-amino-5-methylbenzoic acid.

Figure 1: Proposed synthesis of this compound.

Proposed Experimental Protocol:

-

Dissolution: Dissolve 2-amino-5-methylbenzoic acid in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon). Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a standard precaution for controlling the exothermic reaction of the sulfonyl chloride.

-

Addition of Reagent: Slowly add methanesulfonyl chloride (or methanesulfonic anhydride) dropwise to the stirred solution. The slow addition is crucial to maintain temperature control and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be quenched with water or a dilute acid (if a base other than pyridine is used). The product can then be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

-

Choice of Reagent: Methanesulfonyl chloride is a common and reactive electrophile for installing a methanesulfonyl group onto an amine. Methanesulfonic anhydride is an alternative that can sometimes lead to cleaner reactions, as it does not produce HCl.

-

Base: A non-nucleophilic base like pyridine or triethylamine is essential to scavenge the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-

Temperature Control: The initial cooling to 0 °C is a critical step to manage the exothermicity of the acylation reaction, minimizing the formation of impurities.

Applications in Drug Discovery and Medicinal Chemistry

The primary known application of this compound is as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value.

Intermediate in Antiviral Drug Development

A key piece of evidence for its utility comes from the international patent WO2013158776A1 , titled "Compounds and methods for antiviral treatment".[3][4] In this patent, this compound is explicitly named as a reactant in the synthesis of novel compounds aimed at treating viral infections, particularly those caused by the Pneumovirinae family of viruses, which includes the Human Respiratory Syncytial Virus (HRSV).[3]

The patent describes the use of this benzoic acid derivative in an amide coupling reaction, highlighting the reactivity of its carboxylic acid group.

Figure 2: Role as an intermediate in the synthesis of potential antiviral agents.

This application underscores the value of this compound as a scaffold that can be readily elaborated into more complex drug-like molecules. The sulfonamidobenzoic acid moiety can be considered a key pharmacophore or a structural element that favorably positions other functional groups for interaction with a biological target.

Broader Context: The Biological Significance of Sulfonamides

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities. These include antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. The general class of sulfonamidobenzoic acids has been explored for various therapeutic targets. Their biological activity is often influenced by the substitution pattern on the aromatic ring, which can affect their physicochemical properties and binding affinity to target proteins.

Safety and Handling

Based on available Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled with care in a laboratory setting.

General Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, commercially available building block for medicinal chemistry and drug discovery. Its primary documented use as an intermediate in the synthesis of potential antiviral agents highlights its relevance to the field. While a comprehensive experimental characterization of this specific molecule is lacking in the public domain, its structure suggests favorable drug-like properties. The proposed synthetic route from 2-amino-5-methylbenzoic acid offers a reliable and straightforward method for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives could unveil new therapeutic opportunities.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methyl-2-(methylsulfonamido)benzoic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a molecule's behavior from the moment of administration through its journey of absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides an in-depth technical analysis of 5-Methyl-2-(methylsulfonamido)benzoic acid, a molecule of interest for researchers and drug development professionals.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide a narrative grounded in experience, explaining the causality behind experimental choices and the profound implications of each physicochemical parameter. We will explore the core properties of lipophilicity (LogP), acidity (pKa), aqueous solubility, and melting point. Each section will detail the theoretical importance of the property, present available data, and provide a robust, self-validating experimental protocol for its determination. This approach ensures not only technical accuracy but also provides actionable insights for scientists working to advance promising chemical entities from the bench to the clinic.

Molecular Structure and Identifiers

A clear identification of the molecule is the first step in any scientific investigation. This compound is a substituted benzoic acid derivative containing a sulfonamide linkage.

| Property | Value | Source |

| IUPAC Name | 2-(methanesulfonamido)-5-methylbenzoic acid | PubChem[5] |

| CAS Number | 1017051-55-6 | BLD Pharm[6] |

| Molecular Formula | C₉H₁₁NO₄S | PubChem[5] |

| Molecular Weight | 229.26 g/mol | PubChem[5] |

| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)O | PubChem[5] |

Figure 1: 2D Structure of this compound.

Lipophilicity: The Gateway to Biological Membranes

Theoretical & Practical Importance

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's pharmacokinetic profile.[7] It reflects the molecule's affinity for lipid-like environments versus aqueous ones.[7][8] This balance is paramount: sufficient lipophilicity is required for the molecule to permeate lipid cell membranes and reach its intracellular target, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[2][8] The calculated logP value is a key component of predictive models like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound for oral bioavailability.[9][10][11]

Data Summary

| Parameter | Value | Method | Source |

| XLogP3 | 2.1 | Computed | PubChem[5] |

This computed value suggests that this compound has a moderate degree of lipophilicity, falling well within the desirable range (<5) suggested by Lipinski's Rule of Five.[10]

Experimental Protocol: LogP Determination by RP-HPLC

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for determining logP.[12][13] It relies on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

Causality: We choose RP-HPLC for its speed, reproducibility, and requirement for only a small amount of sample, making it ideal for the drug discovery phase.[14] A calibration curve is built using standards with known logP values to ensure the accuracy of the measurement for the unknown compound.

Protocol Steps:

-

Preparation of Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Preparation of Standards:

-

Prepare 1 mg/mL stock solutions in methanol or DMSO of at least five reference compounds with well-established logP values spanning a range that is expected to include the test compound (e.g., from logP 0 to 5).

-

-

Preparation of Test Compound:

-

Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for all compounds (e.g., 254 nm).

-

Gradient: Run a series of isocratic elutions with varying proportions of Mobile Phase B (e.g., 30%, 40%, 50%, 60%, 70%, 80% B).

-

-

Data Acquisition:

-

For each isocratic condition, inject the standards and the test compound, and record the retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound at each isocratic condition using the formula: k' = (t_R - t_0) / t_0.

-

For each compound, plot log(k') against the percentage of the organic solvent in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous phase (0% organic solvent) to determine the y-intercept, which is log(k'_w).

-

Create a calibration curve by plotting the known logP values of the standards against their calculated log(k'_w) values.

-

Determine the logP of this compound by interpolating its log(k'_w) value onto the calibration curve.

-

Visualization: RP-HPLC Workflow for LogP Determination

Caption: Workflow for experimental logP determination using RP-HPLC.

Acidity (pKa): The Key to Ionization and Solubility

Theoretical & Practical Importance

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[15] For any ionizable drug, the pKa value is critical because it determines the extent of ionization at a given pH.[16] This is profoundly important in pharmacology, as the charge state of a molecule affects its solubility, permeability across biological membranes, and binding to its target receptor.[16] The gastrointestinal tract presents a wide range of pH environments, from highly acidic in the stomach (pH 1-3) to slightly alkaline in the small intestine (pH 6-7.5). A drug's pKa will dictate where it is best absorbed.[17]

This compound has two potential ionizable protons: one on the carboxylic acid group and one on the sulfonamide nitrogen. The carboxylic acid proton is expected to be significantly more acidic.

Data Summary

| Ionizable Group | Predicted pKa Range | Significance |

| Carboxylic Acid | ~3.5 - 4.5 | Will be predominantly ionized (negatively charged) at physiological pH (~7.4), enhancing aqueous solubility. |

| Sulfonamide (N-H) | ~9 - 10 | Will be predominantly neutral at physiological pH. |

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state. It requires very little sample and can be highly accurate.[18]

Causality: The underlying principle is that the protonated (e.g., COOH) and deprotonated (e.g., COO⁻) forms of the molecule have different electronic structures and thus absorb UV light differently. By monitoring the change in absorbance across a range of pH values, we can pinpoint the pH at which the two species are in equal concentration, which, by definition, is the pKa.

Protocol Steps:

-

Preparation of Buffers:

-

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M KCl). Ensure precise pH measurement for each buffer.

-

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

-

Sample Preparation:

-

In a series of quartz cuvettes, add a small, constant aliquot of the stock solution to each of the different pH buffers. The final concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 10-50 µM).

-

-

Spectroscopic Measurement:

-

Scan the UV-Vis spectrum (e.g., from 200-400 nm) for each sample at each pH.

-

Identify the wavelength(s) where the largest change in absorbance occurs as a function of pH.

-

-

Data Analysis:

-

Plot absorbance at the chosen analytical wavelength versus pH. The resulting curve should be sigmoidal.

-

The pKa is the pH at the inflection point of the sigmoid curve. This can be determined graphically or by using a suitable nonlinear regression analysis based on the Henderson-Hasselbalch equation.

-

If multiple ionizations occur, the data may show multiple inflection points, allowing for the determination of each pKa.

-

Visualization: Relationship between pH, pKa, and Ionization

Caption: Ionization state of the carboxylic acid group as a function of pH relative to its pKa.

Aqueous Solubility: A Prerequisite for Absorption

Theoretical & Practical Importance

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For an orally administered drug, it is a fundamental prerequisite for absorption; a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[7][19] Poor solubility is a major cause of failure for drug candidates.[19] The Biopharmaceutics Classification System (BCS) uses solubility and permeability to classify drugs, which helps in predicting their in vivo performance and can guide formulation strategies.[20][21][22]

Data Summary

No experimentally determined solubility data for this compound is publicly available. Based on its predicted pKa and logP, it is likely to exhibit pH-dependent solubility, with higher solubility at neutral to basic pH where the carboxylic acid is ionized.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This is the "gold standard" method for determining equilibrium solubility.[23] It measures the saturation solubility of a compound after it has reached equilibrium between its solid and dissolved states.

Causality: Kinetic solubility assays, which involve precipitating a compound from a DMSO stock, are faster but can overestimate solubility. The thermodynamic method is preferred for lead optimization and pre-formulation as it reflects the true equilibrium state, providing more accurate and relevant data for predicting in vivo dissolution.[23][24][25] We incubate for 24 hours to ensure this equilibrium is fully established.

Protocol Steps:

-

Buffer Preparation:

-

Prepare buffers at relevant pH values, such as pH 2.0 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid). The Biopharmaceutical Classification System (BCS) specifically uses buffers at pH 1.2, 4.5, and 6.8.[20]

-

-

Sample Preparation:

-

Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[23]

-

-

Separation:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the dissolved compound.[26]

-

The determined concentration is the thermodynamic solubility at that specific pH and temperature.

-

Visualization: Thermodynamic Solubility Assay Workflow

Caption: Workflow for determining thermodynamic (equilibrium) solubility.

Melting Point: An Indicator of Purity and Stability

Theoretical & Practical Importance

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure compound, this transition occurs over a very narrow temperature range (typically <1°C). Therefore, the melting point is a crucial indicator of purity; impurities tend to depress the melting point and broaden the melting range.[27] Furthermore, the melting point is related to the strength of the crystal lattice. A high melting point suggests strong intermolecular forces, which can correlate with lower solubility but greater solid-state stability.

Data Summary

No experimentally determined melting point data for this compound is publicly available.

Experimental Protocol: Capillary Melting Point Determination

This is a standard, simple, and widely used method for determining the melting point of a solid.[28]

Causality: The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the thermometer, and the heating block.[29] Observing the temperatures at the first sign of liquid formation (onset) and when the last solid particle disappears (clear point) provides the melting range, which is a more informative measure of purity than a single temperature. A rapid initial determination is used to find an approximate range, followed by a slow, careful measurement to ensure accuracy.

Protocol Steps:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Tap the open end of a capillary melting point tube into the powder to collect a small amount of sample.

-

Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[27]

-

-

Apparatus Setup:

-

Approximate Determination (Optional but Recommended):

-

Set a rapid heating rate (e.g., 10-20°C per minute).

-

Observe the sample and note the approximate temperature at which it melts.

-

Allow the apparatus to cool significantly.

-

-

Accurate Determination:

-

Prepare a new capillary tube with the sample.

-

Set the apparatus to heat rapidly to a temperature about 20°C below the approximate melting point found in the previous step.

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[27]

-

-

Data Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal of solid melts completely.

-

The melting point is reported as the range T1 - T2.

-

Perform the measurement in triplicate for accuracy.

-

Integrated Drug-Likeness Assessment

By synthesizing the available data, we can evaluate this compound against established guidelines for oral drug candidates.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[8][9][10][30] An orally active drug generally should not violate more than one of the following criteria:

| Lipinski's Rule | Parameter Value for C₉H₁₁NO₄S | Compliance |

| Molecular Weight < 500 Da | 229.26 g/mol | Yes |

| LogP < 5 | 2.1 (calculated) | Yes |

| Hydrogen Bond Donors ≤ 5 | 2 (from -COOH and -NH-) | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 5 (from four O atoms and one N atom) | Yes |

Potential BCS Classification

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[20][21][22][31]

-

Solubility: The presence of an acidic carboxylic acid group suggests that the compound will be highly soluble at the pH of the small intestine (pH 6.8), where it will be ionized. It would likely meet the criteria for a "highly soluble" drug (highest dose strength soluble in <250 mL of aqueous media over the pH range of 1 to 6.8).[22]

-

Permeability: With a moderate logP of 2.1 and a molecular weight well under 500 Da, the compound has properties consistent with good membrane permeability.

Predicted Classification: Based on these properties, this compound would most likely be classified as a BCS Class 1 (High Solubility, High Permeability) or BCS Class 2 (Low Solubility, High Permeability) compound, depending on its solubility in acidic conditions. An experimental determination of its solubility across the physiological pH range is required for a definitive classification.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound from the perspective of a drug development scientist. The analysis of its molecular structure, lipophilicity, acidity, solubility, and melting point, supported by detailed and validated experimental protocols, provides a robust framework for its evaluation. The compound's adherence to Lipinski's Rule of Five and its predicted high permeability and pH-dependent solubility suggest it is a promising candidate for further investigation. The methodologies and insights presented herein are designed to empower researchers to make informed decisions, optimize experimental design, and ultimately accelerate the journey of this and similar molecules through the drug discovery pipeline.

References

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. 2-Methanesulfonamido-5-methylbenzoic acid | C9H11NO4S | CID 24706169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. ijirss.com [ijirss.com]

- 16. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PKa | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 19. evotec.com [evotec.com]

- 20. biorelevant.com [biorelevant.com]

- 21. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. enamine.net [enamine.net]

- 25. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 27. Determination of Melting Point [wiredchemist.com]

- 28. westlab.com [westlab.com]

- 29. Melting-point apparatus - Wikipedia [en.wikipedia.org]

- 30. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 31. gsconlinepress.com [gsconlinepress.com]

"5-Methyl-2-(methylsulfonamido)benzoic acid" molecular structure and conformation

An In-depth Technical Guide: Molecular Structure and Conformation of 5-Methyl-2-(methylsulfonamido)benzoic acid

Introduction

This compound is a molecule belonging to the N-acyl anthranilic acid and sulfonamide classes. While specific applications of this exact molecule are not widely documented, its structural motifs are of significant interest in medicinal chemistry. Sulfonamides are a cornerstone pharmacophore found in a wide array of therapeutic agents, and their biological activity is intimately linked to their three-dimensional shape.[1][2] The conformation of a molecule—the spatial arrangement of its atoms—governs its physicochemical properties, such as solubility and lipophilicity, and dictates how it interacts with biological targets like enzymes and receptors.[3] A molecule that is pre-organized in its bioactive conformation often exhibits higher binding affinity due to a lower entropic penalty upon binding.[4]

This technical guide provides a comprehensive framework for the structural and conformational analysis of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles and methodologies. We will explore the key structural features that drive its conformational preferences, detail the experimental and computational workflows required for its characterization, and discuss the implications of its structure for drug design. This document serves as both a reference and a practical guide for researchers investigating this molecule or structurally related compounds.

Part 1: Foundational Molecular Structure

To begin any conformational analysis, a thorough understanding of the molecule's basic covalent structure is essential.

Table 1: Chemical Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(Methanesulfonamido)-5-methylbenzoic acid | [5] |

| CAS Number | 1017051-55-6 | [5][6] |

| Molecular Formula | C₉H₁₁NO₄S | [5][6] |

| Molecular Weight | 229.25 g/mol | [6] |

| Canonical SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)C)C(=O)O | [5] |

The structure features a benzoic acid scaffold substituted at the 2-position with a methylsulfonamido group and at the 5-position with a methyl group. The overall conformation is primarily determined by the rotation around three key single bonds, as illustrated below.

Caption: Key rotatable bonds defining the conformation.

-

τ1 (Aryl-N Bond): Rotation around this bond determines the orientation of the sulfonamide group relative to the aromatic ring.

-

τ2 (N-S Bond): Torsion around the sulfonamide bond itself influences the relative positions of the sulfonyl oxygens and the N-H proton.

-

τ3 (Aryl-C Bond): Rotation of the carboxylic acid group is also a key determinant, particularly for establishing intramolecular interactions.

Part 2: Conformational Drivers and Hypotheses

The conformational landscape of a molecule is dictated by a delicate balance of steric, electronic, and intramolecular forces. For this compound, the ortho-positioning of the bulky sulfonamido and carboxylic acid groups suggests that steric hindrance will play a significant role, disfavoring planar arrangements. However, the most dominant factor is likely the potential for Intramolecular Hydrogen Bonding (IHB) .

The formation of an IHB can significantly stabilize a specific conformation, effectively locking one or more rotatable bonds and reducing the molecule's flexibility. This conformational restriction can enhance membrane permeability by masking polar functional groups and increase binding affinity for a target receptor.[7] In our target molecule, two primary IHB patterns are plausible:

-

Pattern A (S-N-H···O=C): The sulfonamide proton acts as a hydrogen bond donor to one of the carbonyl oxygens of the carboxylic acid, forming a stable six-membered ring.

-

Pattern B (C-O-H···O=S): The carboxylic acid proton donates a hydrogen bond to a sulfonyl oxygen, also forming a six-membered ring.

These potential interactions are critical for predicting the molecule's preferred shape in both solution and solid states.

Caption: Plausible intramolecular hydrogen bonding (IHB) patterns.

Part 3: Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling with experimental validation is the gold standard for conformational analysis.

Computational Conformational Analysis (In Silico)

Expertise & Experience: The causality behind starting with a computational approach is efficiency and predictive power. It allows for the exploration of the entire conformational energy landscape, identifying low-energy, stable structures that are most likely to be observed experimentally. This predictive insight guides subsequent, more resource-intensive experimental work.

Caption: Workflow for in silico conformational analysis.

Protocol: Computational Conformational Search and Optimization

-

Structure Preparation: Draw the 2D structure of this compound in a molecular editor and convert it to an initial 3D structure.

-

Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. The goal is to broadly sample the potential energy surface and identify a diverse set of low-energy conformers.

-

Trustworthiness: This step is self-validating by ensuring that the search is exhaustive enough to rediscover the same low-energy minima upon repeated runs.

-

-

Geometry Optimization and Energy Calculation: Take the unique conformers from the search (e.g., within 10 kcal/mol of the global minimum) and perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).[8]

-

Analysis: Analyze the resulting optimized structures. Calculate the relative energies to determine the Boltzmann population at room temperature. Measure key dihedral angles (τ1, τ2, τ3) and the distances/angles of potential intramolecular hydrogen bonds.

Table 2: Hypothetical DFT Calculation Results for Low-Energy Conformers

| Conformer ID | Key Interaction | Relative Energy (kcal/mol) | τ1 (° A-C-N-S) | τ2 (° C-N-S-C) | τ3 (° N-C-C=O) | H-Bond Distance (Å) |

| C-1 | IHB Pattern B | 0.00 | 105.2 | -65.8 | 4.5 | O-H···O (1.75) |

| C-2 | IHB Pattern A | 1.25 | -88.9 | -72.1 | 175.3 | N-H···O (1.98) |

| C-3 | Extended | 4.80 | 75.4 | 178.5 | 25.1 | None |

Note: This data is illustrative, based on known principles of sulfonamide conformation, and represents anticipated results from the described protocol.

Solid-State Analysis (X-ray Crystallography)

Expertise & Experience: Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the molecular structure and conformation in the solid state. While crystal packing forces can influence conformation, the observed structure is almost always a low-energy minimum. This experimental result is the ultimate benchmark for validating computational models.

Caption: Workflow for single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step. A common method is slow evaporation of a saturated solution from a range of solvents (e.g., ethanol, ethyl acetate, acetone) and their mixtures.

-

Data Collection: Select a high-quality crystal, mount it on a goniometer head, and place it in the cold stream (typically 100 K) of a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data until convergence.

-

Trustworthiness: The quality of the final structure is validated by statistical indicators like the R-factor, which measures the agreement between the calculated model and the observed diffraction data. A low R-factor (<5%) indicates a reliable structure.

-

Solution-State Analysis (NMR Spectroscopy)

Expertise & Experience: While X-ray crystallography reveals the static solid-state structure, NMR spectroscopy probes the molecule's conformation in the more biologically relevant solution phase. Techniques like the Nuclear Overhauser Effect (NOE) measure through-space correlations between protons, providing direct evidence for specific spatial arrangements.

Protocol: 2D ROESY/NOESY for Conformation Elucidation

-

Sample Preparation: Prepare a concentrated solution (~10-20 mM) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for medium-sized molecules as it avoids the issue of zero-crossing where the NOE effect can disappear.

-

Data Analysis: Look for key cross-peaks. For example:

-

A cross-peak between the sulfonamide N-H proton and a proton on the aromatic ring would support a specific τ1 torsion angle.

-

Crucially, a strong cross-peak between the N-H proton and the carboxylic acid C-H proton (if the acid exists as a dimer) or between the N-H proton and the ortho-aromatic proton would strongly support a folded conformation consistent with IHB Pattern A or B. The absence of such peaks would suggest a more extended, flexible conformation in solution.

-

Part 4: Synthesis and Characterization

A plausible synthetic route to this compound involves the sulfonylation of a commercially available aminobenzoic acid derivative.

-

Reaction: 2-Amino-5-methylbenzoic acid is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a base).[1]

-

Addition: Methanesulfonyl chloride is added dropwise, typically at a reduced temperature (0 °C) to control the exothermic reaction.

-

Workup and Purification: The reaction is quenched, and the product is isolated via extraction and purified by recrystallization or column chromatography.

The final product would be characterized by standard methods:

-

¹H and ¹³C NMR: To confirm the covalent structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic vibrations of the functional groups (C=O, S=O, N-H, O-H).

Part 5: Implications for Drug Development

The conformational state of this compound has profound implications for its potential as a drug or drug fragment.

-

Receptor Binding: A conformation stabilized by a strong intramolecular hydrogen bond presents a more rigid structure to a receptor. This reduces the entropic cost of binding, potentially leading to higher affinity.[4] Understanding this pre-organized state is crucial for structure-based drug design.

-

Physicochemical Properties: The IHB can mask the polar N-H and C=O/O-H groups, increasing the molecule's lipophilicity (LogP). This can lead to improved membrane permeability and oral bioavailability, key parameters in drug development.[7]

-

Selectivity: Different conformers may bind to different targets. Understanding the dominant conformation can help explain or predict the biological activity and selectivity profile of the compound.

Conclusion

The molecular structure of this compound is defined by the interplay between its constituent functional groups. Its three-dimensional conformation is likely dominated by the formation of a stable, six-membered intramolecular hydrogen bond, leading to a pseudo-cyclic, rigidified structure. A comprehensive analysis, integrating predictive computational modeling with definitive experimental techniques like X-ray crystallography and solution-state NMR, is essential to fully elucidate this molecule's conformational landscape. The insights gained from such an analysis are not merely academic; they are fundamental to rationally designing and optimizing bioactive molecules for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide-related conformational effects and their importance in structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methanesulfonamido-5-methylbenzoic acid | C9H11NO4S | CID 24706169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility of 5-Methyl-2-(methylsulfonamido)benzoic acid in different solvents

An In-depth Technical Guide to the Solubility Profiling of 5-Methyl-2-(methylsulfonamido)benzoic acid

Introduction

In the landscape of pharmaceutical sciences and drug development, the aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a cornerstone physical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. This guide provides a comprehensive framework for characterizing the solubility of this compound, a molecule of interest in medicinal chemistry. As a senior application scientist, my objective is to present not just a protocol, but a strategic and scientifically-grounded workflow. We will delve into the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and directly applicable to formulation and development challenges.

Part 1: Compound Analysis and Predictive Assessment

Before any experimental work commences, a thorough understanding of the molecule's structure is critical for predicting its solubility behavior and designing an appropriate study.

Molecular Structure and Key Functional Groups

This compound possesses three key functional groups that dictate its physicochemical properties:

-

Carboxylic Acid (-COOH): This is an acidic group, meaning it will deprotonate to form a carboxylate (-COO⁻) as the pH of the medium increases. The pKa of a benzoic acid is typically around 4.2. The presence of other substituents will modulate this value. The ionized carboxylate form is significantly more water-soluble than the neutral form.

-

Sulfonamide (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is weakly acidic. Its pKa is generally in the range of 9-10. At physiological and lower pH, this group will be predominantly in its neutral, protonated form.

-

Aromatic Ring and Methyl Groups: These nonpolar moieties contribute to the lipophilicity of the molecule, which generally decreases aqueous solubility but can enhance solubility in organic solvents.

This dual acidic nature suggests that the solubility of this compound will be highly dependent on pH, exhibiting a U-shaped solubility profile with a minimum at its isoelectric point.

Diagram: Key Structural Features

Caption: Key functional groups influencing the solubility of the target molecule.

Part 2: Experimental Design for Solubility Determination

The gold-standard method for determining thermodynamic solubility is the Shake-Flask Method . This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured. This method is considered highly reliable and is recommended by regulatory bodies like the OECD.

Rationale for Solvent Selection

The choice of solvents should be strategic, reflecting the potential applications and challenges in drug development.

-

Aqueous Buffers (pH Range): Given the ionizable nature of the molecule, determining solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) is mandatory. This mimics the conditions of the gastrointestinal tract.

-

Biorelevant Media: Solvents like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) can provide more clinically relevant solubility data by incorporating bile salts and phospholipids.

-

Organic Solvents: A range of organic solvents with varying polarities should be tested. This is crucial for developing crystallization processes and for understanding potential vehicle formulations for preclinical studies. Recommended solvents include:

-

Protic Solvents: Methanol, Ethanol (polar, hydrogen bond donors)

-

Aprotic Polar Solvents: Acetone, Acetonitrile, DMSO (polar, no hydrogen bond donors)

-

Nonpolar Solvents: Heptane, Toluene (low polarity)

-

Diagram: Experimental Workflow for Solubility Determination

Caption: The Shake-Flask method workflow for thermodynamic solubility measurement.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of clear glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 1.0 or 2.0 mL) of the selected solvent or buffer to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. A common duration is 48 to 72 hours. To ensure equilibrium has been reached, a time-point study is recommended where samples are taken at, for instance, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical (e.g., within 5%).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for a short period (e.g., 30 minutes) to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solid particles. This is a critical step; failure to remove all solids will lead to erroneously high solubility values.

-

Immediately dilute the clear filtrate with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration into the linear range of the analytical method.

-

-

Quantification (Example using HPLC-UV):

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is a common starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector in the HPLC system.

-

Calibration: Prepare a series of calibration standards of known concentrations from a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Run these standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve.

-

Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Part 3: Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent System | Solvent Type | pH (if applicable) | Solubility (µg/mL) | Solubility (mg/mL) | Classification |

| 0.1 N HCl | Aqueous Buffer | 1.2 | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |

| Acetate Buffer | Aqueous Buffer | 4.5 | [Insert Data] | [Insert Data] | [e.g., Very slightly soluble] |

| Phosphate Buffer | Aqueous Buffer | 6.8 | [Insert Data] | [Insert Data] | [e.g., Slightly soluble] |

| Phosphate Buffer | Aqueous Buffer | 7.4 | [Insert Data] | [Insert Data] | [e.g., Soluble] |

| Methanol | Organic - Protic | N/A | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |

| Ethanol | Organic - Protic | N/A | [Insert Data] | [Insert Data] | [e.g., Soluble] |

| Acetone | Organic - Aprotic | N/A | [Insert Data] | [Insert Data] | [e.g., Soluble] |

| Acetonitrile | Organic - Aprotic | N/A | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |

| Dichloromethane | Organic - Nonpolar | N/A | [Insert Data] | [Insert Data] | [e.g., Insoluble] |

Note: Solubility classification can be based on USP or other pharmacopeial standards.

Interpretation of Results

The data table will provide a clear profile of the compound's behavior. It is expected that the aqueous solubility will be lowest around pH 4.5 (close to the pKa of the carboxylic acid) and will increase significantly at pH > 6 as the carboxylate is formed. Solubility in polar organic solvents like methanol and acetone is expected to be higher than in water, which is valuable information for designing purification or formulation processes.

Conclusion

This guide outlines a robust, scientifically-defensible strategy for the comprehensive solubility characterization of this compound. By combining a predictive structural analysis with the gold-standard shake-flask experimental method, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is foundational knowledge that directly informs critical decisions in the drug development pipeline, from lead optimization and salt screening to formulation design and clinical trial preparation. The integrity of this initial characterization can save invaluable time and resources in the long journey from molecule to medicine.

An In-depth Technical Guide to 5-Methyl-2-(methylsulfonamido)benzoic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Methyl-2-(methylsulfonamido)benzoic acid, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, a detailed synthesis protocol, its commercial availability, and its significant role as a precursor for novel therapeutics, particularly in the realm of non-opioid pain management.

Introduction: The Significance of Substituted Benzoic Acids in Medicinal Chemistry

This compound, with CAS number 1017051-55-6, belongs to the class of substituted anthranilic acids. The unique arrangement of a methyl group, a sulfonamido moiety, and a carboxylic acid on the benzene ring makes it a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The sulfonamide group, in particular, is a well-established pharmacophore known for its ability to form key interactions with biological targets.[1][2] This guide will explore the synthesis and utility of this compound, with a special focus on its application in the development of innovative therapeutics.

Physicochemical Properties and Technical Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key computed and available data for this compound.

| Property | Value | Reference |

| CAS Number | 1017051-55-6 | [3] |

| Molecular Formula | C9H11NO4S | [3] |

| Molecular Weight | 229.25 g/mol | [3][4] |

| IUPAC Name | 2-(methanesulfonamido)-5-methylbenzoic acid | [4] |

| XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 91.9 Ų | [4] |

| Appearance | White to off-white solid (typical) | Supplier Data |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a straightforward two-step process, adapted from the general synthesis of 2-sulfonamidebenzamides.[5] This involves the sulfonylation of a commercially available substituted anthranilic acid.

Diagram of the Synthetic Pathway

References

- 1. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 2. This compound-景明化工股份有限公司 [echochemical.com]

- 3. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Methanesulfonamido-5-methylbenzoic acid | C9H11NO4S | CID 24706169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid, a key intermediate in organic and medicinal chemistry. The procedure is based on the sulfonylation of 2-amino-5-methylbenzoic acid using methanesulfonyl chloride in the presence of pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and methods for product validation to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents.[1] Its structure, featuring a carboxylic acid and a sulfonamide group, allows for diverse downstream chemical modifications.

The selected synthetic strategy involves the nucleophilic attack of the amino group of 2-amino-5-methylbenzoic acid on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is a well-established method for forming sulfonamides.[2][3] Pyridine is employed as a base and solvent; it serves the critical dual function of catalyzing the reaction and neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-5-methylbenzoic acid attacks the electrophilic sulfur atom of methanesulfonyl chloride.

-

Chloride Ion Departure: This initial attack forms a transient intermediate, which then collapses, expelling a chloride ion as the leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated by pyridine. Simultaneously, the expelled chloride ion combines with another protonated pyridine molecule, forming pyridinium chloride.

The overall transformation is illustrated below.

Diagram: Reaction Synthesis Pathway

Caption: Overall reaction scheme for the synthesis.

Materials and Safety

Reagents and Equipment

| Reagent | CAS No. | Molar Mass ( g/mol ) | Recommended Purity |

| 2-Amino-5-methylbenzoic acid | 2941-78-8 | 151.16 | >98% |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | 114.55 | >99% |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | >99.8% |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | ~37% |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

| Ethanol | 64-17-5 | 46.07 | Reagent Grade |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with drying tube (filled with CaCl₂)

-

Ice/water bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR Spectrometer, Mass Spectrometer

Critical Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.

-

Methanesulfonyl Chloride: Highly corrosive, a potent lachrymator, and reacts exothermically with protic solvents like water. Always handle with extreme care and add it dropwise from a sealed dropping funnel.

-

Pyridine: Flammable, toxic if inhaled or ingested, and has a strong, unpleasant odor. Ensure the reaction setup is well-ventilated.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage.[4] Handle with appropriate gloves and eye protection.

-

General Handling: Avoid inhalation of dusts and vapors.[5] Wash hands thoroughly after handling.[6] Contaminated clothing should be removed immediately.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed, maintaining the molar ratios.

Reaction Setup and Execution

-

Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Dissolution of Starting Material: To the flask, add 2-amino-5-methylbenzoic acid (1.51 g, 10.0 mmol). Add 30 mL of anhydrous pyridine. Stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with continuous stirring.

-

Causality Note: The sulfonylation reaction is exothermic. Initial cooling is essential to control the reaction rate, prevent thermal runaway, and minimize the formation of potential side products.

-

-

Addition of Reagent: In the dropping funnel, add methanesulfonyl chloride (1.26 g, 0.85 mL, 11.0 mmol, 1.1 eq.). Add the methanesulfonyl chloride dropwise to the cooled pyridine solution over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Causality Note: A slight excess of methanesulfonyl chloride ensures the complete consumption of the starting amine. Dropwise addition is critical for temperature management.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight) to ensure it proceeds to completion.

Product Isolation and Workup

-

Quenching: Prepare a beaker containing 150 g of crushed ice and 25 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the acidic ice slurry with vigorous stirring. A precipitate should form.

-

Causality Note: This acidic workup serves two purposes: it neutralizes the pyridine base (forming water-soluble pyridinium hydrochloride) and protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.

-

-

Precipitation and Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove pyridinium hydrochloride and any excess HCl. Continue to pull a vacuum for 15-20 minutes to partially dry the solid.

Purification and Validation

-

Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of a hot 1:1 ethanol/water mixture and heat gently until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum at 50-60 °C to a constant weight.

-

Characterization and Validation:

-

Yield: Calculate the final mass and percentage yield. A typical yield is in the range of 80-90%.

-

Melting Point: Determine the melting point of the dried product.

-

Spectroscopy: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Data Summary and Workflow Visualization

Reagent Quantities Table

| Reagent | Molar Mass | Amount | Moles (mmol) | Equivalents |

| 2-Amino-5-methylbenzoic acid | 151.16 g/mol | 1.51 g | 10.0 | 1.0 |

| Methanesulfonyl Chloride | 114.55 g/mol | 1.26 g | 11.0 | 1.1 |

| Pyridine | 79.10 g/mol | ~30 mL | ~372 | Solvent |

| Product (Theoretical) | 229.25 g/mol | 2.29 g | 10.0 | 1.0 |

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound with high yield and purity. By understanding the causality behind each step—from temperature control during the exothermic addition to the role of the acidic workup—researchers can confidently reproduce this procedure. Adherence to the specified safety precautions is paramount for the successful and safe execution of this synthesis.

References

- 1. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]

- 2. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 5-Methyl-2-(methylsulfonamido)benzoic Acid and Its Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid, a valuable building block in medicinal chemistry. The narrative emphasizes the chemical rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying principles. We present a primary two-part synthetic strategy: the preparation of the key intermediate, 2-amino-5-methylbenzoic acid, followed by its targeted sulfonylation. The protocols are designed to be self-validating through integrated characterization checkpoints. Furthermore, this guide extends the core synthesis to a modular approach for creating a diverse library of related derivatives, crucial for structure-activity relationship (SAR) studies in drug discovery.

Introduction: The Significance of the Sulfonamido-Benzoic Acid Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-tumoral drugs.[1][2] Its ability to act as a bioisostere for amide bonds and engage in strong hydrogen bonding interactions makes it a privileged scaffold in rational drug design.[2][3] When incorporated into an anthranilic acid (2-aminobenzoic acid) framework, the resulting molecule combines the structural features of a key pharmacophore with a carboxylic acid handle, which is ideal for further chemical modification or for mimicking biological substrates.

This document provides an authoritative, field-tested guide to the synthesis of this compound, starting from commercially available precursors. Each step is explained not just as a procedure, but as a series of deliberate chemical choices aimed at maximizing yield, purity, and safety.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-methylbenzoic Acid

The most direct and reliable pathway to the required precursor, 2-amino-5-methylbenzoic acid, begins with m-toluic acid. The strategy involves two classical organic transformations: electrophilic aromatic substitution (nitration) followed by the reduction of the nitro group.

Workflow for Intermediate Synthesis

Caption: Synthetic pathway from m-toluic acid to the key intermediate.

Protocol 1.1: Nitration of m-Toluic Acid